molecular formula C14H19NO2 B13278611 Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate

Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate

Cat. No.: B13278611
M. Wt: 233.31 g/mol
InChI Key: MYZHXASVVWOTAT-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-(pent-4-en-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is unique due to its specific structural features, such as the presence of both benzyl and pent-4-en-1-yl groups.

Biological Activity

Benzyl N-methyl-N-(pent-4-en-1-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be classified as a carbamate derivative. Its structure includes a benzyl group, a methyl group, and a pent-4-en-1-yl chain, contributing to its unique properties. The molecular formula is C13_{13}H17_{17}N1_{1}O2_{2}, and its molecular weight is approximately 219.28 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HeLa and DLD1 cells. The mechanism appears to involve the induction of apoptosis and disruption of mitotic spindle formation in cancer cells.

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15Apoptosis induction
DLD120Mitotic disruption

2. Antimicrobial Properties

The compound has also been tested for antimicrobial activity against several bacterial strains. The results showed that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the compound's efficacy against human colon cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of the compound against various pathogens. It was found to inhibit the growth of Staphylococcus aureus effectively, indicating its potential use in treating infections caused by resistant strains .

Research Findings

The following key findings summarize the biological activities observed in various studies:

  • Anticancer Activity : Induces apoptosis in cancer cells and disrupts mitotic processes.
  • Antimicrobial Activity : Exhibits moderate effectiveness against specific bacterial strains.
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl N-methyl-N-pent-4-enylcarbamate

InChI

InChI=1S/C14H19NO2/c1-3-4-8-11-15(2)14(16)17-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3

InChI Key

MYZHXASVVWOTAT-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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